molecular formula C17H24Si B14278824 Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- CAS No. 159692-35-0

Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl-

Cat. No.: B14278824
CAS No.: 159692-35-0
M. Wt: 256.5 g/mol
InChI Key: GFTBQXIGUXGASS-UHFFFAOYSA-N
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Description

Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- is a complex organosilicon compound. It features a silane group bonded to a cyclohexene ring, which is further substituted with ethenyl, methyl, and phenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- typically involves the hydrosilylation of a suitable cyclohexene derivative with a silane reagent. Commonly used reagents include dimethylphenylsilane and a catalyst such as platinum or rhodium complexes. The reaction is carried out under controlled conditions, often at elevated temperatures and pressures, to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product, which is essential for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions

Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes with different substituents.

    Substitution: The phenyl and ethenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential use in drug delivery systems and as a bio-compatible material.

    Medicine: Research is ongoing into its use in medical implants and prosthetics due to its stability and biocompatibility.

    Industry: It is used in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially altering their activity.

    Pathways Involved: It may influence signaling pathways related to cell adhesion and proliferation, making it useful in biomedical applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylsilane: Similar in structure but lacks the ethenyl and phenyl groups.

    Phenylsilane: Contains a phenyl group but lacks the cyclohexene ring.

    Dimethylsilane: Contains two methyl groups but lacks the cyclohexene and phenyl groups.

Uniqueness

Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- is unique due to its combination of ethenyl, methyl, and phenyl groups attached to a cyclohexene ring. This unique structure imparts distinct chemical properties, making it valuable in specialized applications where other silanes may not be suitable.

Properties

CAS No.

159692-35-0

Molecular Formula

C17H24Si

Molecular Weight

256.5 g/mol

IUPAC Name

(3-ethenyl-1-methylcyclohex-3-en-1-yl)-dimethyl-phenylsilane

InChI

InChI=1S/C17H24Si/c1-5-15-10-9-13-17(2,14-15)18(3,4)16-11-7-6-8-12-16/h5-8,10-12H,1,9,13-14H2,2-4H3

InChI Key

GFTBQXIGUXGASS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=C(C1)C=C)[Si](C)(C)C2=CC=CC=C2

Origin of Product

United States

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